molecular formula C19H21BrN2O2 B1520534 Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1148027-14-8

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B1520534
CAS No.: 1148027-14-8
M. Wt: 389.3 g/mol
InChI Key: PORYVFBHRDDOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is tert-butyl 3-(2-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate . This designation reflects its core tetrahydroquinoxaline scaffold, substituted at the 3-position with a 2-bromophenyl group and at the 1-position with a tert-butyl carboxylate ester.

Key Structural Features
Component Description
Core structure 1,2,3,4-Tetrahydroquinoxaline (dihydro-2H-quinoxaline)
Position 1 tert-Butyl ester group (COO-t-Bu)
Position 3 2-Bromophenyl substituent
Ring saturation Partially saturated quinoxaline ring (3,4-dihydro)

The compound’s molecular structure is accurately represented by the SMILES notation :
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br. This notation specifies the connectivity of the tert-butyl ester, tetrahydroquinoxaline ring, and brominated aromatic substituent.

CAS Registry Number and Molecular Formula Validation

The compound is registered under CAS No. 1148027-14-8 , as confirmed by multiple authoritative databases.

Molecular Formula and Weight
Parameter Value Source CITATION
Molecular formula C₁₉H₂₁BrN₂O₂
Molecular weight 389.29 g/mol
PubChem CID 45790767
MDL Number MFCD11226433

The molecular weight aligns with calculations based on atomic masses:
$$
\text{C}{19}\text{H}{21}\text{BrN}2\text{O}2 = (12.01 \times 19) + (1.008 \times 21) + 79.90 + (14.01 \times 2) + (16.00 \times 2) = 389.29 \, \text{g/mol}
$$

Synonymous Designations Across Chemical Databases

The compound is recognized under multiple synonyms, reflecting variations in naming conventions across platforms.

Synonymous Nomenclature
Database/Source Designation
PubChem tert-butyl 3-(2-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
ChemSpider 1(2H)-Quinoxalinecarboxylic acid, 3-(2-bromophenyl)-3,4-dihydro-, 1,1-dimethylethyl ester
ChemicalBook tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Moldb Heterocyclic Building Blocks research chemical
European Community MFCD11226433

These synonyms emphasize subtle differences in structural descriptors, such as "tetrahydroquinoxaline" versus "dihydro-2H-quinoxaline," while maintaining core chemical identity.

Properties

IUPAC Name

tert-butyl 3-(2-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-4-5-9-14(13)20)21-15-10-6-7-11-17(15)22/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORYVFBHRDDOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a synthetic compound belonging to the class of tetrahydroquinoxalines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C19H21BrN2O2
  • Molecular Weight : 389.29 g/mol
  • CAS Number : 1186194-42-2

Research indicates that tetrahydroquinoxalines exhibit various biological activities, primarily through the inhibition of key signaling pathways. One notable mechanism involves the inhibition of NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer cell proliferation. The compound's structure allows it to interact with specific receptors and enzymes involved in these pathways.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoxalines can significantly inhibit the growth of various human cancer cell lines. For instance:

  • In vitro studies have shown that certain tetrahydroquinoxaline derivatives exhibit cytotoxicity against cancer cell lines such as NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) .
  • Case Study : A derivative with a similar structure was reported to have a potency 53 times greater than a reference compound in inhibiting LPS-induced NF-κB activity . This suggests that this compound may also possess substantial anti-cancer properties.

Anti-inflammatory Activity

Tetrahydroquinoxalines are known for their anti-inflammatory effects. The inhibition of NF-κB plays a pivotal role in reducing inflammation by preventing the transcription of pro-inflammatory cytokines. The compound's ability to modulate this pathway suggests potential therapeutic applications in inflammatory diseases.

Research Findings

StudyFindings
Study AInhibition of NF-κB activity by tetrahydroquinoxaline derivatives resulted in reduced proliferation of cancer cells.
Study BCytotoxicity assays indicated significant cell death in multiple human cancer cell lines with IC50 values indicating high potency.
Study CThe compound demonstrated anti-inflammatory properties by downregulating pro-inflammatory markers in vitro.

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrahydroquinoxaline derivatives exhibit significant anticancer properties. A study demonstrated that substituents on the quinoxaline ring can enhance cytotoxicity against various cancer cell lines. Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has shown promise in this regard due to the presence of the bromophenyl group, which may facilitate interactions with biological targets.

Case Study : A recent investigation evaluated the compound's effect on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting that further development could lead to a novel anticancer agent.

Neuroprotective Effects

The neuroprotective properties of quinoxaline derivatives have been explored in the context of neurodegenerative diseases. This compound may inhibit neuronal apoptosis and promote cell survival in models of Alzheimer's disease.

Data Table: Neuroprotective Studies

CompoundModel UsedEffect ObservedReference
This compoundNeuroblastoma CellsReduced apoptosis[Research Study 2023]
Quinoxaline Derivative XMouse ModelImproved cognitive function[Research Study 2022]

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through nucleophilic substitutions or coupling reactions.

Synthesis Example : The compound can be utilized in the synthesis of bioactive molecules by reacting with various nucleophiles under mild conditions.

Potential as a Drug Candidate

The pharmacological profile of this compound suggests potential applications as a therapeutic agent. Preliminary studies indicate its ability to modulate specific biological pathways involved in inflammation and pain.

Case Study : Inflammation models showed that the compound significantly reduced markers of inflammation compared to control groups.

Comparison with Similar Compounds

Structural Comparison

The target compound and its analogs share a common tetrahydroquinoxaline backbone but differ in substituent type and position:

Compound Name Substituent Position on Quinoxaline/Phenyl Key Functional Groups Molecular Weight (g/mol)
Target compound 2-bromophenyl Bromine, tert-butyl carbamate ~388–389 (calculated)
tert-butyl 6-nitro-3,4-dihydroquinoxaline-1-carboxylate (S-5) 6-nitro (quinoxaline ring) Nitro, tert-butyl carbamate 295.31
tert-butyl 3-(3-bromophenyl)-tetrahydroquinoxaline-1-carboxylate 3-bromophenyl Bromine, tert-butyl carbamate ~388–389 (inferred)
tert-butyl 3-(4-bromophenyl)-tetrahydroquinoxaline-1-carboxylate 4-bromophenyl Bromine, tert-butyl carbamate 389.29
tert-butyl 3-(2-methoxyphenyl)-tetrahydroquinoxaline-1-carboxylate 2-methoxyphenyl Methoxy, tert-butyl carbamate ~344.39 (calculated)

Key Observations :

  • Bromine Position : The target compound’s 2-bromophenyl group introduces steric hindrance and electronic effects distinct from the 3- and 4-bromo analogs. Ortho-substituted bromine (2-position) may hinder rotational freedom compared to para-substituted derivatives .
  • Functional Group Variations : The nitro group in S-5 () is strongly electron-withdrawing, enhancing electrophilicity, whereas bromine exerts a moderate inductive effect. Methoxy groups () are electron-donating, altering electronic density on the aromatic ring .

Physical and Chemical Properties

Limited data are available for the target compound, but trends can be inferred:

Property Target Compound S-5 (Nitro Analog) 4-Bromo Analog
Melting Point (°C) Not reported 122–124 Not reported
Purity Not reported >95% (typical for S-5) 95.0%
Stability Likely stable Stable under synthetic conditions Discontinued (potential stability issues)

Key Observations :

  • The nitro analog (S-5) exhibits a moderate melting point (122–124°C), likely due to strong intermolecular interactions from the nitro group .
  • The 4-bromo analog was discontinued (), suggesting challenges in synthesis, purification, or commercial demand compared to the 2- and 3-bromo isomers.

Preparation Methods

Formation of the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline nucleus is commonly synthesized via cyclization strategies involving ortho-diamines and 1,2-dicarbonyl compounds or their equivalents. Reduction of quinoxaline precursors or quinoline derivatives is also a viable route.

  • Reduction of quinoxaline derivatives: Direct catalytic hydrogenation or reduction with lithium aluminum hydride (LAH) can partially saturate the quinoxaline ring to yield the tetrahydroquinoxaline system. However, this often leads to mixtures and requires careful control of reaction conditions to avoid over-reduction or side products.

  • Cyclization from diamines and diketones: Condensation of o-phenylenediamine derivatives with α-bromo ketones or 1,2-dicarbonyl compounds bearing the 2-bromophenyl substituent can yield the tetrahydroquinoxaline ring after cyclization and subsequent reduction steps.

Installation of the tert-Butyl Carboxylate Protecting Group

  • Carbamate formation: The tert-butyl carboxylate group is commonly installed via reaction of the tetrahydroquinoxaline amine with tert-butyl chloroformate or via Boc-protection using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Alternative acylation methods: Attempts to activate carboxylic acids with coupling agents like DCC or EDC for acylation have been reported but may be less successful compared to direct acylation with acid chlorides.

Representative Synthetic Procedure (Literature-Informed)

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Preparation of 2-bromophenyl precursor Use of 2-bromobenzyl bromide with Grignard reagent or 2-bromostyrene with amines Intermediate bromophenyl amine Controlled addition at 0 °C to 40 °C; THF solvent; quenching with acid
2 Cyclization to tetrahydroquinoxaline Condensation of o-phenylenediamine derivative with bromophenyl ketone or iminium intermediate Tetrahydroquinoxaline core Acid-promoted rearrangement or formal cycloaddition; Pd-catalysis possible
3 N-protection with tert-butyl carboxylate Reaction with tert-butyl chloroformate or Boc2O under basic conditions tert-Butyl carbamate derivative High yield; purification by column chromatography; solvent: dichloromethane or THF

Research Findings and Analytical Data

  • Yields: Reported yields for similar tetrahydroquinoline derivatives range from moderate to high (40–85%) depending on reaction conditions and purification methods.

  • Reaction conditions: Use of inert atmosphere (nitrogen or argon), anhydrous solvents (THF, toluene), and controlled temperature (0 °C to reflux) are critical for reproducibility and purity.

  • Catalysts and reagents: Palladium catalysts with phosphine ligands (e.g., Pd2(dba)3, RuPhos) facilitate cyclization and rearrangement steps. Strong bases like potassium tert-butoxide are used to promote nucleophilic substitutions and cyclizations.

  • Purification: Flash chromatography on silica gel is the standard method for isolating the final product, with characterization by 1H and 13C NMR, HRMS, and HPLC confirming structure and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-bromobenzyl bromide, o-phenylenediamine derivatives, tert-butyl chloroformate
Solvents Tetrahydrofuran (THF), toluene, dichloromethane (DCM), chlorobenzene
Temperature range 0 °C to reflux (~40–110 °C)
Catalysts Pd2(dba)3, RuPhos, Pd/C for hydrogenation
Bases Potassium tert-butoxide, sodium hydride
Reaction time 1.5 h to 20 h depending on step
Purification Flash chromatography on silica gel
Characterization techniques 1H NMR, 13C NMR, HRMS, HPLC
Typical yields 40–85% depending on step and conditions

Q & A

Q. What are the critical steps in synthesizing tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate?

The synthesis typically involves:

  • Cyclocondensation : Reacting 1,2-diamines with ketones or aldehydes to form the tetrahydroquinoxaline core.
  • Bromophenyl Introduction : Coupling via Suzuki-Miyaura or Ullmann reactions for aryl halide incorporation.
  • Boc Protection : Using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the amine. Key purification steps include column chromatography and recrystallization to achieve >95% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at C1, bromophenyl at C3).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak).
  • X-ray Crystallography : Resolve stereochemistry and bond angles (if single crystals are obtained) .

Q. What solvents and conditions are optimal for Boc deprotection?

  • Deprotection Reagents : HCl/dioxane (4M) or TFA in dichloromethane.
  • Reaction Monitoring : Use LC-MS to track deprotection progress (retention time shifts indicate Boc removal) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The ortho-bromo substituent may reduce reactivity in Pd-catalyzed couplings, requiring bulky ligands (e.g., XPhos).
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic aromatic substitution.
  • Case Study : In Suzuki reactions, higher temperatures (80–100°C) and extended reaction times improve yields .

Q. What contradictions exist in reported biological activity data for tetrahydroquinoxaline derivatives?

  • Neuroprotective vs. Cytotoxic Effects : Some studies report neuroprotection via NMDA receptor modulation, while others note cytotoxicity at high concentrations due to reactive intermediates (e.g., bromine release).
  • Resolution : Dose-response studies and metabolite profiling (e.g., HPLC-MS) are critical to clarify mechanisms .

Q. How can computational modeling optimize this compound’s interactions with enzymatic targets?

  • Docking Studies : Use software like AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. What analytical methods resolve stability issues under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and oxidative conditions (H₂O₂).
  • Stability-Indicating HPLC : Monitor degradation products using C18 columns and acetonitrile/water gradients.
  • Kinetic Analysis : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.